molecular formula C11H22N2O B12129216 1,3-Di-tert-butylimidazolidine-2-one

1,3-Di-tert-butylimidazolidine-2-one

Cat. No.: B12129216
M. Wt: 198.31 g/mol
InChI Key: KKACSBHNOIWUNX-UHFFFAOYSA-N
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Description

1,3-Di-tert-butylimidazolidine-2-one: is a chemical compound with the molecular formula C11H22N2O . It is a derivative of imidazolidine, characterized by the presence of two tert-butyl groups attached to the nitrogen atoms in the imidazolidine ring. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Di-tert-butylimidazolidine-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidine-2-one with tert-butyl chloride in the presence of a base such as sodium hydride . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to promote the substitution of hydrogen atoms with tert-butyl groups, resulting in the formation of this compound.

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

1,3-Di-tert-butylimidazolidine-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced forms of the compound.

    Substitution: The tert-butyl groups in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce imidazolidine derivatives with varying degrees of hydrogenation.

Scientific Research Applications

1,3-Di-tert-butylimidazolidine-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butylimidazolidine-2-one involves its interaction with molecular targets and pathways. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. This coordination facilitates various chemical transformations, including cross-coupling reactions and hydrogenation . In biological systems, the compound may interact with cellular targets, leading to specific biochemical effects, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

  • 1,3-Di-tert-butylimidazol-2-ylidene
  • 1,3-Di-tert-butylimidazolidine
  • 1,3-Di-tert-butylimidazoline

Comparison:

1,3-Di-tert-butylimidazolidine-2-one is unique due to its specific structure and stability. Compared to 1,3-Di-tert-butylimidazol-2-ylidene, it has a different electronic configuration and reactivity profile, making it suitable for distinct applications. The presence of the imidazolidine ring in this compound provides enhanced stability compared to imidazoline derivatives, which may be more reactive under certain conditions.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1,3-ditert-butylimidazolidin-2-one

InChI

InChI=1S/C11H22N2O/c1-10(2,3)12-7-8-13(9(12)14)11(4,5)6/h7-8H2,1-6H3

InChI Key

KKACSBHNOIWUNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN(C1=O)C(C)(C)C

Origin of Product

United States

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